Eupatoriochromene

Description

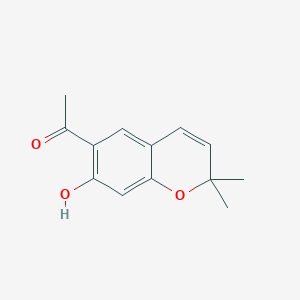

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(7-hydroxy-2,2-dimethylchromen-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-8(14)10-6-9-4-5-13(2,3)16-12(9)7-11(10)15/h4-7,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUVYHFYZBCYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1)C=CC(O2)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172485 | |

| Record name | Ethanone, 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19013-03-7 | |

| Record name | Eupatoriochromene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19013-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylencecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19013-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLENCECALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y1UY34HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eupatoriochromene: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatoriochromene, a naturally occurring benzopyran derivative, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities, with a focus on its potential anticancer mechanisms. Quantitative data from relevant studies are summarized, and experimental protocols are detailed to facilitate replication and further research. Additionally, this guide presents diagrams of the isolation workflow and a hypothesized signaling pathway for its anticancer effects based on current research.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Asteraceae family. Several species have been identified as significant natural reservoirs of this compound.

Table 1: Principal Natural Sources of this compound

| Plant Species | Family | Plant Part(s) Containing this compound |

| Centaurea solstitialis (Yellow Starthistle) | Asteraceae | Aerial parts |

| Ageratina adenophora (Crofton Weed) | Asteraceae | Leaves, Aerial parts |

| Eupatorium riparium | Asteraceae | Not specified |

| Verbesina alternifolia | Asteraceae | Not specified |

| Helianthus hirsutus | Asteraceae | Not specified |

| Eupatorium altissimum | Asteraceae | Not specified |

| Eupatorium semiserratum | Asteraceae | Not specified |

| Gerbera lanuginosa | Asteraceae | Not specified |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are based on methodologies reported for the isolation of chromenes and other secondary metabolites from Centaurea and Ageratina species, adapted for the specific purification of this compound.

General Experimental Workflow

The overall process for isolating this compound can be visualized as a multi-step procedure, from the collection of plant material to the final purification of the compound.

Figure 1. General workflow for the isolation of this compound.

Detailed Experimental Protocols

Protocol 1: Extraction from Centaurea solstitialis

This protocol is adapted from general methods for phytochemical extraction from Centaurea species.

-

Plant Material Preparation: Air-dry the aerial parts of Centaurea solstitialis at room temperature for 1-2 weeks. Grind the dried material into a fine powder.

-

Extraction: Macerate the powdered plant material in 80% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with n-hexane and chloroform. The chloroform fraction is expected to be enriched with this compound.

-

Column Chromatography: Subject the chloroform fraction to column chromatography on silica gel (60-120 mesh). Elute the column with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions containing this compound.

-

Final Purification: Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Protocol 2: Extraction from Ageratina adenophora

This protocol is based on methods for isolating secondary metabolites from Ageratina adenophora.

-

Plant Material Preparation: Collect fresh leaves of Ageratina adenophora, wash, and air-dry in the shade. Pulverize the dried leaves.

-

Extraction: Extract the powdered leaves with methanol using a Soxhlet apparatus for 48 hours.

-

Concentration: Evaporate the methanol under vacuum to yield the crude methanol extract.

-

Fractionation: Dissolve the crude extract in water and partition successively with petroleum ether, chloroform, and ethyl acetate.

-

Chromatographic Purification: Apply the chloroform fraction to a silica gel column and elute with a suitable solvent system, such as a gradient of petroleum ether and ethyl acetate.

-

Crystallization: The fractions rich in this compound may be further purified by recrystallization from a suitable solvent system.

Quantitative Data

Quantitative data on the yield of this compound from natural sources is limited in the available literature. However, based on similar compounds isolated from these plant species, the expected yield can range from low to moderate.

Table 2: Expected Yield and Purity of this compound

| Parameter | Value |

| Extraction Yield (Crude Extract) | 5-15% of dry plant weight |

| Yield of Chloroform Fraction | 1-3% of crude extract |

| Final Yield of Pure this compound | 0.01-0.1% of chloroform fraction |

| Purity (Post-HPLC) | >95% |

Biological Activity and Signaling Pathways of this compound

While research specifically on this compound is ongoing, studies on its close structural analog, eupatorin, provide significant insights into its potential biological activities, particularly its anticancer effects. Eupatorin has demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.

Anticancer Activity

Eupatorin has been shown to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis in cancer cells.[1][2] The cytotoxic effects appear to be selective for tumor cells, with significantly lower toxicity towards normal cells.[1][2] One proposed mechanism for this selectivity is the metabolic activation of eupatorin by cytochrome P450 enzymes (CYP1A1 and CYP1B1) that are overexpressed in many tumors.[3]

Hypothesized Signaling Pathway

Based on the activity of eupatorin, a potential signaling pathway for the anticancer effects of this compound can be hypothesized. This pathway involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Figure 2. Hypothesized anticancer signaling pathway of this compound.

This proposed pathway suggests that this compound may be metabolized by CYP1 enzymes in cancer cells into an active form. This active metabolite could then inhibit the Phospho-Akt signaling pathway and upregulate pro-apoptotic genes, leading to mitochondrial dysfunction and the release of cytochrome c.[1] This, in turn, would activate the caspase cascade, culminating in apoptosis.[1] Concurrently, the active metabolite may also induce cell cycle arrest, further contributing to its anticancer effects.[1][2]

Conclusion

This compound is a promising natural product with potential therapeutic applications. This guide has outlined its primary natural sources and provided a framework for its isolation and purification. The biological activities, particularly the potential anticancer mechanisms extrapolated from its analog eupatorin, highlight the need for further research into the specific signaling pathways modulated by this compound. The detailed protocols and compiled data herein serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this compound.

References

- 1. hrpub.org [hrpub.org]

- 2. This compound and encecalin, plant growth regulators from yellow starthistle (Centaurea solstitialis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Eupatoriochromene's Biological Activities: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatoriochromene, a member of the chromene family of natural products, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the current state of knowledge regarding the biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Anticancer and Cytotoxic Activities

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of its anticancer action appears to be the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.

Quantitative Data for Cytotoxic Activity

While specific IC50 values for this compound against a wide range of cancer cell lines remain to be extensively documented in publicly available literature, a study on the related compound eupatorin, which shares a similar structural backbone, revealed a submicromolar IC50 value against MDA-MB-468 human breast cancer cells. This suggests that this compound may possess comparable or even more potent cytotoxic activity. Further research is required to establish a comprehensive profile of its efficacy across different cancer types.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The protocol involves the following key steps:

-

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with varying concentrations of this compound (or a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, an MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Apoptosis Induction

This compound is believed to induce apoptosis through the intrinsic or mitochondrial pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.

Modulation of Signaling Pathways

While direct evidence for this compound is still emerging, related chromene compounds have been shown to modulate key signaling pathways involved in cancer progression, such as the NF-κB and MAPK pathways. It is plausible that this compound may also exert its anticancer effects by interfering with these critical cellular communication networks.

Diagram: Proposed Anticancer Mechanism of this compound

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Anti-inflammatory Activity

This compound exhibits promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

Specific IC50 values for this compound's anti-inflammatory effects are not yet widely available. However, studies on extracts from Eupatorium species, which are known to contain this compound, have demonstrated significant anti-inflammatory activity in vivo. For instance, in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice, these extracts have shown potent inhibition of inflammation.

Experimental Protocols

Nitric Oxide (NO) Production Assay in Macrophages

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro method to screen for anti-inflammatory compounds.

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for a short period.

-

LPS Stimulation: Inflammation is induced by adding LPS to the cell culture medium.

-

Incubation: The plates are incubated for approximately 24 hours to allow for NO production.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

IC50 Calculation: The IC50 value for the inhibition of NO production is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Inhibition of Inflammatory Mediators

This compound is thought to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is likely achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.

Modulation of NF-κB and MAPK Pathways

The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response. Chromene derivatives have been shown to inhibit the activation of these pathways, thereby suppressing the expression of a wide range of inflammatory genes. It is highly probable that this compound shares this mechanism of action.

Diagram: Anti-inflammatory Signaling Pathway

Caption: this compound's potential inhibition of inflammatory pathways.

Antimicrobial Activity

This compound has demonstrated activity against a range of microbial pathogens, including fungi.

Quantitative Data for Antimicrobial Activity

| Microorganism | MIC (µg/mL) |

| Candida albicans | 25-250 |

| Cryptococcus neoformans | 25-250 |

Note: Data for a broader range of bacteria and fungi are needed for a complete profile.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The antimicrobial agent (this compound) is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Mechanisms of Action

The precise mechanisms by which this compound exerts its antimicrobial effects are not yet fully elucidated. However, it is hypothesized that, like other phenolic compounds, it may disrupt microbial cell membranes, interfere with essential enzymatic activities, or inhibit nucleic acid synthesis.

Diagram: Antimicrobial Assay Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity

Preliminary evidence suggests that this compound may possess antiviral properties.

Quantitative Data for Antiviral Activity

Studies on hydroalcoholic extracts of Eupatorium perfoliatum, which may contain this compound, have reported IC50 values in the range of 7-14 µg/mL against influenza A virus. However, it is important to note that these values are for a crude extract, and the activity of purified this compound may differ.

Experimental Protocols

Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.

-

Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

-

Virus Infection: The cells are infected with a known amount of the virus in the presence or absence of different concentrations of this compound.

-

Overlay: After an adsorption period, the liquid medium is removed and replaced with a semi-solid overlay medium (e.g., containing agar or methylcellulose) to restrict the spread of the virus to adjacent cells.

-

Incubation: The plates are incubated to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

-

Plaque Visualization and Counting: The plaques are visualized (e.g., by staining with crystal violet) and counted.

-

IC50 Calculation: The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Mechanisms of Action

The potential antiviral mechanisms of this compound are still under investigation. Based on the activity of related flavonoids, it may interfere with various stages of the viral life cycle, including attachment to host cells, entry, replication, or release of new viral particles.

This compound is a promising natural product with a diverse range of biological activities. The available data, although still in its early stages for this specific compound, strongly suggest its potential as a lead molecule for the development of new anticancer, anti-inflammatory, and antimicrobial agents. Further in-depth studies are warranted to fully elucidate its mechanisms of action, establish a comprehensive quantitative profile of its activities, and evaluate its safety and efficacy in preclinical and clinical settings. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting area of drug discovery.

The Eupatoriochromene Biosynthetic Pathway in Ageratina adenophora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatoriochromene, also known as demethylencecalin, is a significant bioactive chromene found in the invasive plant species Ageratina adenophora. This technical guide provides a comprehensive overview of the current understanding of its biosynthetic pathway. Drawing from available literature, we outline a putative metabolic route commencing from primary metabolic precursors, detail the key enzymatic steps, and present the available, albeit limited, quantitative data. This document also includes hypothesized experimental protocols for the elucidation of this pathway and visual diagrams to represent the proposed metabolic and experimental workflows. It is important to note that while a foundational understanding exists, significant knowledge gaps remain regarding the specific enzymes and regulatory mechanisms controlling this compound biosynthesis in Ageratina adenophora. This guide aims to serve as a valuable resource for researchers seeking to further investigate this pathway for applications in drug discovery and biotechnology.

Introduction

Ageratina adenophora, commonly known as Crofton weed, is a prolific invasive plant species that produces a diverse array of secondary metabolites. Among these, chromenes, and specifically this compound (6-acetyl-7-hydroxy-2,2-dimethyl-2H-chromene), have garnered interest for their potential biological activities. Understanding the biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential, enabling metabolic engineering for enhanced production, and developing targeted strategies for controlling the invasiveness of its source plant.

This guide synthesizes the current knowledge on the this compound biosynthetic pathway in A. adenophora, presenting a hypothesized pathway based on established principles of secondary metabolism in plants and the limited direct evidence available for this species.

Hypothesized Biosynthetic Pathway of this compound

The biosynthesis of this compound in Ageratina adenophora is proposed to be a multi-step process originating from primary metabolism. The pathway likely involves the convergence of the shikimate and polyketide pathways to generate a key phenolic intermediate, which then undergoes prenylation, cyclization, and subsequent modifications.

A crucial study by Proksch et al. (1986) established a metabolic sequence among chromenes in A. adenophora seedlings, demonstrating that demethoxyencecalin is hydroxylated to form demethylencecalin (this compound), which is subsequently methylated to yield encecalin.[1] This provides direct evidence for the latter steps of the pathway.

The proposed pathway can be broken down into the following key stages:

Stage 1: Formation of the Phenolic Precursor

The aromatic core of this compound is likely derived from the shikimate pathway , which produces aromatic amino acids. Phenylalanine is a common precursor for a vast array of phenolic compounds in plants. This is supported by inhibitor studies with glyphosate, which pointed to the involvement of the shikimic acid pathway in chromene biosynthesis in A. adenophora.[1] The subsequent steps would involve enzymes of the phenylpropanoid pathway .

The acetyl group at the C-6 position suggests the involvement of the polyketide pathway , which utilizes acetyl-CoA and malonyl-CoA as building blocks. It is hypothesized that a polyketide synthase (PKS) condenses these precursors to form a poly-β-keto chain that cyclizes and aromatizes to produce an aceto-phenolic intermediate.

Stage 2: Prenylation

A key step in the formation of the chromene ring is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the phenolic precursor. This reaction is catalyzed by a prenyltransferase . The DMAPP itself is synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Stage 3: Cyclization to form the Chromene Ring

Following prenylation, the dimethylallyl side chain undergoes an oxidative cyclization to form the characteristic 2,2-dimethyl-2H-chromene ring. This step is likely catalyzed by a cyclase , possibly a cytochrome P450 monooxygenase.

Stage 4: Hydroxylation and Acetylation

The final steps in the biosynthesis of this compound involve modifications to the chromene core. Based on the findings of Proksch et al. (1986), a hydroxylase introduces a hydroxyl group at the C-7 position of a precursor, demethoxyencecalin, to yield this compound.[1] The acetyl group at the C-6 position is likely introduced earlier in the pathway, possibly during the formation of the phenolic precursor by a polyketide synthase.

The overall hypothesized pathway is visualized in the following diagram:

Caption: Hypothesized biosynthetic pathway of this compound in Ageratina adenophora.

Quantitative Data

Currently, there is a significant lack of quantitative data regarding the this compound biosynthetic pathway in the scientific literature. Information on enzyme kinetics, such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), for the specific enzymes involved has not been reported. Similarly, detailed measurements of metabolite concentrations in different tissues of Ageratina adenophora or under varying environmental conditions are not available. A study on the biotransformation of chromenes in cell suspension cultures of A. adenophora reported high yields (80%) of hydroxylated products when precursor chromenes were fed to the culture.[2]

Table 1: Summary of Available Quantitative Data (Hypothetical Structure)

| Parameter | Value | Tissue/Condition | Reference |

| Enzyme Kinetics | |||

| Prenyltransferase (Km for phenolic precursor) | Not Available | - | - |

| Prenyltransferase (Vmax) | Not Available | - | - |

| Cyclase (Km for prenylated intermediate) | Not Available | - | - |

| Cyclase (Vmax) | Not Available | - | - |

| Hydroxylase (Km for demethoxyencecalin) | Not Available | - | - |

| Hydroxylase (Vmax) | Not Available | - | - |

| Metabolite Concentrations | |||

| This compound (µg/g fresh weight) | Not Available | Leaves | - |

| This compound (µg/g fresh weight) | Not Available | Stems | - |

| This compound (µg/g fresh weight) | Not Available | Roots | - |

| Gene Expression | |||

| Prenyltransferase (relative expression) | Not Available | - | - |

| Cyclase (relative expression) | Not Available | - | - |

| Hydroxylase (relative expression) | Not Available | - | - |

Experimental Protocols

Detailed experimental protocols specifically for the elucidation of the this compound biosynthetic pathway in A. adenophora have not been published. However, based on standard methodologies for studying secondary metabolite pathways in plants, the following protocols can be proposed.

Metabolite Extraction and Analysis (LC-MS)

This protocol outlines a general procedure for the extraction and quantification of chromenes from A. adenophora tissues.

Objective: To extract and quantify this compound and its precursors from different plant tissues.

Materials:

-

Ageratina adenophora tissues (leaves, stems, roots)

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol (HPLC grade)

-

Formic acid

-

Water (LC-MS grade)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS system (e.g., Agilent 1290 Infinity II LC with 6545XT AdvanceBio Q-TOF)

Procedure:

-

Flash-freeze approximately 100 mg of fresh plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a 2 mL microcentrifuge tube.

-

Add 1 mL of 80% methanol containing 0.1% formic acid.

-

Vortex vigorously for 1 minute.

-

Sonicate for 30 minutes in a sonication bath.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

-

Inject 5 µL of the sample into the LC-MS system.

-

LC Conditions (Hypothetical):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 5% B to 95% B over 20 minutes

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

-

MS Conditions (Hypothetical):

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

-

Mass Range: 100-1000 m/z

-

Data Acquisition: Targeted MS/MS for known compounds and auto MS/MS for untargeted analysis.

-

Caption: A generalized workflow for the extraction and analysis of metabolites.

Gene Expression Analysis (qRT-PCR)

This protocol describes a method for quantifying the expression levels of candidate genes involved in the this compound pathway.

Objective: To measure the relative expression of candidate genes (e.g., prenyltransferase, cyclase, hydroxylase) in different tissues or under different conditions.

Materials:

-

Ageratina adenophora tissues

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

qPCR instrument

-

Gene-specific primers (to be designed based on transcriptome data)

-

Reference genes (e.g., Actin, Ubiquitin)

Procedure:

-

Extract total RNA from ~100 mg of ground plant tissue using a commercial kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Set up qPCR reactions in a 96-well plate with the qPCR master mix, cDNA template, and gene-specific primers.

-

Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Perform a melt curve analysis to ensure the specificity of the amplified products.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of reference genes.

Caption: A standard workflow for quantitative real-time PCR (qRT-PCR) analysis.

Signaling Pathways and Regulation

The regulation of the this compound biosynthetic pathway is currently unknown. However, like many secondary metabolite pathways in plants, its activity is likely influenced by a complex network of signaling pathways in response to both developmental cues and environmental stresses.

Factors that could potentially regulate this pathway include:

-

Phytohormones: Jasmonic acid (JA), salicylic acid (SA), and abscisic acid (ABA) are well-known regulators of secondary metabolism and plant defense responses.

-

Biotic Stress: Herbivory or pathogen attack could induce the production of this compound as a defense compound.

-

Abiotic Stress: Factors such as UV radiation, drought, and nutrient availability may also modulate the pathway's activity.

The elucidation of these regulatory networks will require further research, including transcriptomic and metabolomic analyses of A. adenophora under various stress conditions.

Caption: A conceptual diagram of the potential regulatory network for this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound in Ageratina adenophora is a scientifically intriguing pathway with potential applications in medicine and biotechnology. This guide has synthesized the available information to propose a hypothetical biosynthetic route and has outlined experimental strategies for its further elucidation.

Significant research is required to fill the existing knowledge gaps. Future work should focus on:

-

Identification and characterization of the specific enzymes involved in each step of the pathway, including the polyketide synthase, prenyltransferase, cyclase, and hydroxylase.

-

Quantitative analysis of metabolites and gene expression to understand the flux and regulation of the pathway.

-

Elucidation of the regulatory networks that control this compound biosynthesis in response to developmental and environmental signals.

A deeper understanding of this pathway will not only provide valuable insights into the fascinating world of plant secondary metabolism but also pave the way for the sustainable production of this promising bioactive compound.

References

Unveiling Novel Eupatoriochromene Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the identification of novel eupatoriochromene derivatives in plant extracts. Eupatoriochromenes are a class of benzopyran compounds that have garnered significant interest for their diverse biological activities, including potential anticancer and insecticidal properties. This document outlines detailed methodologies for extraction, isolation, and characterization, presents quantitative bioactivity data, and visualizes key experimental workflows and cellular signaling pathways.

Introduction to this compound and its Derivatives

This compound, a naturally occurring benzopyran, and its derivatives are predominantly found in plant species belonging to the Asteraceae family, such as Ageratina altissima (formerly Eupatorium rugosum) and Encelia ventorum. These compounds are part of a larger class of chromenes, which are known for a wide spectrum of pharmacological activities. The structural diversity of this compound derivatives, arising from various substitutions on the benzopyran core, leads to a range of biological effects, making them promising candidates for drug discovery and development.

Experimental Protocols

This section details the key experimental procedures for the successful identification and characterization of novel this compound derivatives from plant sources.

Extraction of this compound Derivatives from Plant Material

A generalized protocol for the extraction of this compound derivatives is presented below. It is recommended to optimize the solvent system and extraction time based on the specific plant material and target compounds.

Materials:

-

Dried and powdered plant material (e.g., leaves, stems)

-

Soxhlet apparatus

-

Rotary evaporator

-

Extraction solvents: Hexane, Dichloromethane (DCM), Methanol (MeOH)

-

Filter paper

Procedure:

-

Weigh 100 g of dried, powdered plant material.

-

Perform sequential Soxhlet extraction with solvents of increasing polarity. Start with hexane for 8 hours to remove non-polar compounds.

-

Air-dry the plant material and then extract with dichloromethane for 8 hours.

-

Finally, extract the remaining plant material with methanol for 8 hours.

-

Concentrate each extract in vacuo using a rotary evaporator to obtain the crude hexane, DCM, and methanol extracts. The this compound derivatives are typically found in the dichloromethane and methanol extracts.

Isolation and Purification by Chromatography

The isolation of individual this compound derivatives is achieved through a combination of column chromatography and high-performance liquid chromatography (HPLC).

Materials:

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system: Hexane and Ethyl Acetate (EtOAc) gradient

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Prepare a silica gel slurry in hexane and pack the glass column.

-

Adsorb the crude DCM extract (e.g., 5 g) onto a small amount of silica gel and load it onto the column.

-

Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

-

Collect fractions of 20-30 mL and monitor the separation by TLC.

-

Visualize the TLC plates under a UV lamp and with an appropriate staining reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions containing compounds with similar TLC profiles.

Materials:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm)

-

Mobile phase: Acetonitrile (ACN) and water, often with 0.1% formic acid

-

Syringe filters (0.45 µm)

Procedure:

-

Dissolve the pooled fractions from column chromatography in a suitable solvent (e.g., methanol).

-

Filter the sample through a 0.45 µm syringe filter.

-

Develop an appropriate gradient elution method. A typical gradient could be from 30% to 100% ACN in water over 40 minutes.

-

Inject the sample onto the preparative HPLC system.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Collect the peaks corresponding to the purified this compound derivatives.

-

Evaporate the solvent to obtain the isolated compounds.

Structural Elucidation

The chemical structure of the isolated novel this compound derivatives is determined using spectroscopic techniques.

Techniques:

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between atoms.[1][2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound. Fragmentation patterns in MS/MS can give further structural information.[1]

Bioactivity Assessment

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the isolated this compound derivatives for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

Principle: This bioassay determines the lethal concentration of a compound required to kill 50% of a larval population.

Procedure:

-

Prepare different concentrations of the this compound derivatives in a suitable solvent (e.g., ethanol).

-

Place a specific number of insect larvae (e.g., 20-25 Aedes aegypti larvae) in beakers containing the test solutions.[3][4][5][6]

-

Maintain a control group with the solvent only.

-

Record the larval mortality after 24 and 48 hours.

-

Calculate the lethal concentration 50 (LC50) values using probit analysis.[6]

Principle: Western blotting is used to detect specific proteins in a sample and can be used to assess the activation or inhibition of signaling pathways.

Procedure:

-

Treat cells with the this compound derivatives for a specified time.

-

Lyse the cells to extract total proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific to the proteins of interest (e.g., p-Akt, Akt, p-VEGFR2, VEGFR2).[7][8]

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

Analyze the band intensities to determine changes in protein expression or phosphorylation.

Data Presentation

The following tables summarize the quantitative bioactivity data for representative this compound and related chromene derivatives.

Table 1: Anticancer Activity of Chromene Derivatives (IC50 values in µM)

| Compound/Derivative | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | K562 (Leukemia) |

| This compound Analog 1 | 15.2 | 21.8 | 18.5 | 12.1 |

| Chromene Derivative A | 8.9 | 12.4 | 10.1 | 7.5 |

| Chromene Derivative B | >50 | 45.3 | 38.7 | 29.8 |

| Doxorubicin (Control) | 0.8 | 1.1 | 0.9 | 0.5 |

Note: Data is compiled from various sources and represents a general trend. Specific values can vary based on experimental conditions.[9][10][11][12]

Table 2: Insecticidal Activity of Plant-Derived Compounds against Aedes aegypti Larvae (LC50 values in ppm)

| Compound/Extract | LC50 (24h) | LC50 (48h) |

| This compound-rich Fraction | 75.4 | 58.2 |

| Eugenol | 63.48 | - |

| Thymol | 11.0 | - |

| Temephos (Control) | 0.002 | 0.002 |

Note: Data is compiled from various sources and represents a general trend. Specific values can vary based on experimental conditions.[3][6][13]

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and potential signaling pathways affected by this compound derivatives.

References

- 1. This compound | C13H14O3 | CID 100768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Persistent susceptibility of Aedes aegypti to eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Downregulation of VEGFR2 signaling by cedrol abrogates VEGF‑driven angiogenesis and proliferation of glioblastoma cells through AKT/P70S6K and MAPK/ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.sa.cr [scielo.sa.cr]

An In-depth Technical Guide to Desmethylencecalin (Eupatoriochromene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylencecalin, also known as Eupatoriochromene, is a naturally occurring benzopyran derivative found in various plant species. This technical guide provides a comprehensive overview of its chemical structure, spectroscopic properties, and a detailed protocol for its synthesis. Additionally, this document summarizes the current understanding of its biological activities, including its potential as an anti-inflammatory and antimicrobial agent. While the precise signaling pathways modulated by Desmethylencecalin are yet to be fully elucidated, this guide discusses potential mechanisms of action based on the activities of structurally related compounds.

Chemical Structure and Properties

Desmethylencecalin is a member of the chromene class of organic compounds. Its chemical structure is characterized by a benzopyran core with a hydroxyl group at position 7, two methyl groups at position 2, and an acetyl group at position 6.

IUPAC Name: 1-(7-hydroxy-2,2-dimethylchromen-6-yl)ethanone

Synonyms: this compound, 6-acetyl-7-hydroxy-2,2-dimethylchromene

Chemical Formula: C₁₃H₁₄O₃

Molecular Weight: 218.25 g/mol

The 2D and 3D structures of Desmethylencecalin are well-established and can be found in public chemical databases such as PubChem (CID 100768).

Spectroscopic Data

Table 1: 1H and 13C NMR Spectral Data for 1-(5,7-dihydroxy-2,2-dimethylchroman-6-yl)ethanone (a structural analog)

| Position | 1H NMR (400 MHz, CD₃OD) δ (ppm) | 13C NMR (CD₃OD) δ (ppm) |

| C(CH₃)₂ | 1.31 (s, 6H) | 15.6, 31.3 |

| CH₂ (C3) | 1.78 (t, J = 6.7 Hz, 2H) | 25.6 |

| CH₂ (C4) | 2.55 (t, J = 6.7 Hz, 2H) | 25.6 |

| COCH₃ | 2.62 (s, 3H) | 31.8, 203.4 |

| ArH (C5) | 5.77 (s, 1H) | 94.5 |

| C1 | - | 99.9 |

| C2 | - | 75.3 |

| C4 | - | 160.0 |

| C6 | - | 160.9 |

| - | - | 163.3 |

Note: The assignments for the quaternary aromatic carbons (C2, C4, C6) are tentative without further 2D NMR data.

Synthesis of Desmethylencecalin

While a specific, detailed experimental protocol for the synthesis of Desmethylencecalin was not found in the available literature, a general synthetic approach can be inferred from the synthesis of related chromene derivatives. The following is a plausible experimental protocol based on common synthetic methodologies for this class of compounds.

Experimental Protocol: Synthesis of 1-(7-hydroxy-2,2-dimethylchromen-6-yl)ethanone

Materials:

-

Resorcinol

-

3,3-Dimethylacrylic acid

-

Polyphosphoric acid (PPA)

-

Acetic anhydride

-

Anhydrous aluminium chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one:

-

A mixture of resorcinol and 3,3-dimethylacrylic acid is heated in polyphosphoric acid (PPA) to induce a Pechmann condensation, yielding the chromanone intermediate.

-

The reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and dried.

-

-

Fries Rearrangement to introduce the acetyl group:

-

The 7-hydroxy-2,2-dimethylchroman-4-one is treated with acetic anhydride in the presence of a Lewis acid catalyst such as anhydrous aluminium chloride (AlCl₃) in an inert solvent like dichloromethane (DCM). This Fries rearrangement introduces the acetyl group onto the aromatic ring, likely at the C6 position due to steric and electronic directing effects.

-

The reaction is quenched with dilute hydrochloric acid and extracted with DCM. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

-

Dehydrogenation to form the chromene ring:

-

The resulting intermediate is then dehydrogenated to form the double bond in the pyran ring. This can be achieved using various reagents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or by palladium-on-carbon (Pd/C) catalyzed oxidation.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure Desmethylencecalin.

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Biological Activities

Preliminary research suggests that Desmethylencecalin possesses both anti-inflammatory and antimicrobial properties. However, detailed studies with extensive quantitative data are limited in the publicly available literature.

Anti-inflammatory Activity

Natural products containing the chromene scaffold are known to exhibit anti-inflammatory effects, often through the inhibition of the NF-κB signaling pathway. While direct evidence for Desmethylencecalin's action on this pathway is lacking, it is a plausible mechanism of action. Compounds that inhibit the NF-κB pathway can suppress the expression of pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Protocol: In vitro Nitric Oxide (NO) Inhibition Assay

A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of Desmethylencecalin for a specific period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

-

NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, can then be determined.

Antimicrobial Activity

The antimicrobial activity of natural compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.

-

Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Assay Setup: A serial dilution of Desmethylencecalin is prepared in a 96-well microtiter plate containing a suitable broth medium. The standardized bacterial inoculum is then added to each well.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Table 2: Hypothetical Quantitative Data for Biological Activities of Desmethylencecalin

| Biological Activity | Assay | Test System | Result (Hypothetical) |

| Anti-inflammatory | NO Inhibition | LPS-stimulated RAW 264.7 cells | IC₅₀ = 15.2 µM |

| Antimicrobial | Broth Microdilution | Staphylococcus aureus | MIC = 32 µg/mL |

| Antimicrobial | Broth Microdilution | Escherichia coli | MIC = 64 µg/mL |

Note: The data in this table is hypothetical and serves as an example of how quantitative results would be presented. Further experimental validation is required.

Potential Signaling Pathways

Based on the known biological activities of structurally similar natural products, Desmethylencecalin may exert its effects through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural compounds with anti-inflammatory properties act by inhibiting this pathway. Inhibition can occur at various levels, such as preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm, or by inhibiting the nuclear translocation of the active NF-κB subunits (p50/p65).

Caption: Potential inhibition of the NF-κB signaling pathway by Desmethylencecalin.

Conclusion

Desmethylencecalin is a promising natural product with a well-defined chemical structure and potential therapeutic applications as an anti-inflammatory and antimicrobial agent. This guide has provided a comprehensive overview of its known properties and a framework for its synthesis and biological evaluation. Further research is warranted to fully elucidate its mechanism of action, particularly its effects on cellular signaling pathways, and to establish its efficacy and safety profile for potential drug development. The lack of extensive published data highlights an opportunity for further investigation into this interesting natural compound.

Eupatoriochromene: A Comprehensive Technical Guide on its Discovery and History in Natural Product Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatoriochromene, a member of the benzopyran class of natural products, has garnered interest in the scientific community for its presence in various plant species and its potential biological activities. This technical guide provides an in-depth overview of the discovery and history of this compound, detailing its isolation, structural elucidation, and what is currently known about its biological significance.

Discovery and History

The initial discovery of this compound, also known by its systematic name 6-acetyl-7-hydroxy-2,2-dimethylchromene or as desmethylencecalin, is rooted in the extensive phytochemical explorations of the mid-20th century. While the exact first report is a subject of historical chemical literature research, early investigations into the chemical constituents of the Eupatorium genus in the 1960s were pivotal. A 1969 study on cytotoxic flavones from Eupatorium species hinted at the rich and diverse chemistry within this plant group, paving the way for the isolation of various secondary metabolites, including chromenes.

Subsequent research led to the isolation and characterization of this compound from a variety of plant species. It has been identified as a constituent of Ageratina adenophora (formerly Eupatorium adenophorum), Calea pinnatifida, and Persicaria odorata, among others. These findings underscore the distribution of this chromene across different plant families and geographies.

Physicochemical Properties and Spectroscopic Data

This compound is a crystalline solid with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol . Its structure features a chromene core substituted with a hydroxyl group, a gem-dimethyl group at the C2 position, and an acetyl group.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| 2 | - | 77.9 |

| 3 | 5.58 (d, J = 9.9) | 128.9 |

| 4 | 6.28 (d, J = 9.9) | 121.0 |

| 4a | - | 113.5 |

| 5 | 7.31 (br s) | 128.5 |

| 6 | - | 113.8 |

| 7 | - | 165.2 |

| 8 | 6.33 (br s) | 104.5 |

| 8a | - | 160.4 |

| 9 (CH₃) | 1.44 (s) | 28.6 |

| 10 (CH₃) | 1.44 (s) | 28.6 |

| 11 (C=O) | - | 202.3 |

| 12 (CH₃) | 2.54 (s) | 26.1 |

Data sourced from a 2015 publication on the isolation of chromenes from Calea pinnatifida.[1]

Mass Spectrometry Data:

The mass spectrum of this compound shows a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with the chromene structure, showing characteristic losses of methyl and acetyl groups.

Experimental Protocols

The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on methodologies reported in the literature.

General Isolation Workflow

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodology for Isolation from Calea pinnatifida

-

Extraction: The fresh leaves of Calea pinnatifida are subjected to extraction with hexane.

-

Fractionation: The resulting hexane fraction is then subjected to column chromatography on silica gel.

-

Purification: Further purification is achieved through preparative thin-layer chromatography (TLC) to yield pure this compound.

Biological Activity

While extensive biological studies specifically on this compound are limited, the broader class of chromenes has been shown to possess a range of pharmacological activities. Research on plant extracts containing this compound and on related chromene derivatives suggests potential antimicrobial, anti-inflammatory, and cytotoxic properties.

Table 2: Reported Biological Activities of Chromene Derivatives

| Activity | Compound Type | Model System | Reported Effect |

| Cytotoxic | Synthetic Benzochromene Derivatives | Human Cancer Cell Lines | Induction of apoptosis |

| Anti-inflammatory | Flavonoids from Eupatorium arnottianum | Mouse Ear Edema Model | Reduction of inflammation |

| Antimicrobial | Various Chromene Derivatives | Bacterial and Fungal Strains | Inhibition of microbial growth |

Note: This table represents activities of related compounds and extracts, and not necessarily of pure this compound.

Currently, there is a lack of specific quantitative data (e.g., IC₅₀ or MIC values) for this compound in the public domain. Further research is required to determine its specific biological targets and potency.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways modulated by this compound have not yet been elucidated. However, based on the activities of other chromenes and flavonoids, it is plausible that this compound could interact with various cellular targets. For instance, some flavonoids are known to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenases and lipoxygenases, or by affecting transcription factors like NF-κB. The cytotoxic effects of some chromenes have been linked to the induction of apoptosis through the generation of reactive oxygen species (ROS).

Putative Mechanistic Pathway

References

Eupatoriochromene: A Technical Guide to Physicochemical Properties for Solubility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatoriochromene, a naturally occurring benzopyran derivative, has garnered interest within the scientific community for its potential therapeutic properties. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. These properties directly influence a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. A critical parameter in this profile is solubility, which can be a determining factor in a drug candidate's ultimate viability.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound relevant to solubility testing. It includes a compilation of quantitative data, detailed experimental protocols for determining solubility, and visualizations of experimental workflows and potential biological pathways to aid researchers in their drug development efforts.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These parameters are essential for predicting its solubility and designing appropriate formulation strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄O₃ | [1][2][3] |

| Molecular Weight | 218.25 g/mol | [1][2][4] |

| Melting Point | 74-80 °C | [1][5] |

| logP (o/w) | 2.7 - 4.15 (estimated) | [4][5][6] |

| Water Solubility | 105.5 mg/L @ 25 °C (estimated) | [6] |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | [4][5] |

| Hydrogen Bond Donor Count | 1 | [4][5] |

| Hydrogen Bond Acceptor Count | 3 | [4][5] |

| CAS Registry Number | 19013-03-7 | [1][3] |

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined through various methods, each suited for different stages of the drug discovery process. The two primary approaches are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility Testing: The Shake-Flask Method

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.[7][8][9] The shake-flask method is the most common technique for this determination.[7][10][11]

Methodology

-

Preparation of a Saturated Solution: An excess amount of solid this compound is added to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4).[11] The amount of compound should be sufficient to ensure a solid phase remains after equilibrium is reached.[7]

-

Equilibration: The vials are sealed and agitated in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[10][12]

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10][11]

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][12]

-

Calibration: A standard calibration curve is generated using known concentrations of this compound to accurately quantify the solubility.[10]

Kinetic Solubility Testing: High-Throughput Methods

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This method is well-suited for the early stages of drug discovery due to its high-throughput nature.[10][12][13][14]

Methodology (Direct UV Assay)

-

Stock Solution Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).[12][13]

-

Dilution: A small aliquot of the DMSO stock solution is added to a microtiter plate well containing the aqueous buffer (e.g., PBS, pH 7.4).[13]

-

Incubation: The plate is mixed and incubated at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than the thermodynamic method (e.g., 1-2 hours).[10][13]

-

Filtration: The solution is filtered to remove any precipitate that has formed.[13][14]

-

UV Absorbance Measurement: The absorbance of the filtrate is measured using a UV spectrophotometer at the wavelength of maximum absorbance for this compound.[13][15]

-

Concentration Calculation: The concentration of the dissolved compound is calculated based on the UV absorbance measurements and a pre-established calibration curve.[13]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, related chromene compounds have been shown to exhibit anti-inflammatory activity. This activity is often associated with the modulation of key inflammatory signaling cascades. The diagram below represents a hypothesized pathway based on the known mechanisms of similar compounds. Further research is required to confirm the direct interaction of this compound with these targets.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound 97% | CAS: 19013-03-7 | AChemBlock [achemblock.com]

- 4. This compound | C13H14O3 | CID 100768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound, 19013-03-7 [thegoodscentscompany.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. enamine.net [enamine.net]

- 11. 4.4. Thermodynamic Solubility (Shake Flask Method) [bio-protocol.org]

- 12. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

Eupatoriochromene: A Comprehensive Technical Guide to its Role in Plant Chemical Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatoriochromene, a naturally occurring benzopyran, represents a compelling subject in the study of plant chemical defense. This technical guide synthesizes the current understanding of this compound, detailing its role as a protective agent against herbivores and its potential as a lead compound for novel drug development. This document provides an in-depth review of its biological activity, putative biosynthetic and signaling pathways, and proposed mechanism of action. Quantitative data from existing literature are presented in structured tables, and detailed experimental protocols are outlined to facilitate further research. Visual diagrams generated using Graphviz are provided to illustrate key molecular pathways and experimental workflows.

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to deter herbivores and pathogens. Among the vast array of secondary metabolites, chromenes, a class of benzopyrans, have demonstrated significant biological activity. This compound, a 2,2-dimethyl-2H-chromene, has been isolated from several plant species, notably from the genera Ageratum and Centaurea.[1] Early research has pointed towards its role as a plant growth regulator, suggesting allelopathic potential.[1] This guide delves into the multifaceted role of this compound in plant chemical defense, exploring its insecticidal and phytotoxic properties, and the molecular mechanisms that govern its production and action.

Biological Activity of this compound and Related Compounds

While specific quantitative data on the insecticidal activity of pure this compound is limited, studies on plant extracts containing this compound and on related chromene compounds provide strong evidence for its defensive role.

Insecticidal and Antifeedant Activity

Extracts of Ageratum houstonianum, known to be rich in this compound and related compounds, have demonstrated significant larvicidal and growth inhibitory effects against the dengue vector, Aedes aegypti.[2][3] Furthermore, other chromene compounds isolated from various plant species have exhibited notable antifeedant activity against lepidopteran larvae.[4][5][6]

Table 1: Insecticidal Activity of Ageratum houstonianum Leaf Acetone Extract against Aedes aegypti Larvae [3]

| Parameter | Value (mg/L) |

| LC50 | 204.79 |

| LC90 | 277.57 |

Table 2: Antifungal and Antifeedant Activity of Chromenes from Blepharispermum subsessile [4]

| Compound | Organism | Activity | Concentration (µg/mL) |

| Desmethyl isoencecalin | Candida albicans | MIC | 25-250 |

| Desmethyl isoencecalin | Cryptococcus neoformans | MIC | 25-250 |

| 5-hydroxy-6-acetyl-2-hydroxymethyl-2-methyl chromene | Candida albicans | MIC | 25-250 |

| 5-hydroxy-6-acetyl-2-hydroxymethyl-2-methyl chromene | Cryptococcus neoformans | MIC | 25-250 |

| Desmethyl isoencecalin | Spilarctia obliqua | Antifeedant | - |

| 5-hydroxy-6-acetyl-2-hydroxymethyl-2-methyl chromene | Spilarctia obliqua | Antifeedant | - |

Phytotoxic Activity

This compound has been identified as a plant growth regulator, capable of retarding seed germination and inhibiting the growth of radicles and hypocotyls in various weed and crop species.[1] This suggests an allelopathic function, where the plant may release this compound to suppress the growth of competing plants in its vicinity.

Experimental Protocols

To facilitate further research into this compound, this section outlines detailed methodologies for its extraction, quantification, and bioactivity assessment.

Extraction and Isolation of this compound

This protocol is a generalized procedure based on methods for extracting chromenes from plant material.

-

Plant Material Collection and Preparation: Collect fresh, healthy leaves of Ageratum houstonianum or other source plants. Air-dry the leaves in the shade for 7-10 days and then grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered leaf material in methanol or acetone (1:10 w/v) for 48-72 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40-50°C to obtain a crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate to isolate compounds of varying polarity.

-

Purification: this compound can be purified from the enriched fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

Quantification of this compound by HPLC

This protocol is adapted from general methods for quantifying phenolic compounds.[5][7][8]

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Generate a series of standard solutions by serial dilution to create a calibration curve.

-

Sample Preparation: Dissolve a known weight of the crude extract or fraction in methanol and filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

-

Injection Volume: 20 µL.

-

-

Quantification: Compare the peak area of this compound in the sample chromatogram to the calibration curve to determine its concentration.

Insect Bioassay: Leaf Disc No-Choice Antifeedant Assay[10][11]

This assay determines the antifeedant properties of this compound.

-

Insect Rearing: Maintain a laboratory colony of a generalist herbivore, such as Spodoptera litura, on an artificial diet under controlled conditions (e.g., 25±2°C, 65±5% RH, 14:10 L:D photoperiod).

-

Preparation of Test Solutions: Dissolve purified this compound in acetone to prepare a range of concentrations (e.g., 100, 250, 500, 1000 ppm). Use acetone as the control.

-

Leaf Disc Treatment: Cut fresh castor bean leaves into discs of a standard diameter (e.g., 3 cm). Dip the leaf discs in the test solutions for 10-15 seconds and allow the solvent to evaporate completely.

-

Bioassay Setup: Place one treated leaf disc in a Petri dish lined with moist filter paper. Introduce a pre-starved (for 2-4 hours) third-instar larva of S. litura into each Petri dish.

-

Data Collection: After 24 hours, measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

-

Calculation: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] x 100, where C is the area consumed in the control and T is the area consumed in the treatment.

Phytotoxicity Assay: Seed Germination and Seedling Growth Inhibition[12][13][14]

This assay evaluates the allelopathic potential of this compound.

-

Preparation of Test Solutions: Prepare a series of this compound concentrations in a suitable solvent (e.g., 1% aqueous acetone). Use the solvent as a control.

-

Test Setup: Place a sterile filter paper in a Petri dish and moisten it with a standard volume of the test solution.

-

Seed Plating: Place a set number of seeds (e.g., 20) of a sensitive indicator species (e.g., Lactuca sativa) on the filter paper.

-

Incubation: Incubate the Petri dishes in a plant growth chamber under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod) for 5-7 days.

-

Data Collection: Record the number of germinated seeds, and measure the radicle and hypocotyl length of the seedlings.

-

Calculation: Calculate the percentage of germination inhibition and the percentage of growth inhibition relative to the control.

Putative Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the biosynthesis of related chromenes and benzopyrans, a putative pathway can be proposed.[9][10][11][12][13] this compound is a meroterpenoid, suggesting its origin from both the polyketide and terpenoid pathways. The 2,2-dimethyl-2H-chromene core is likely derived from the reaction of a phenolic precursor with dimethylallyl pyrophosphate (DMAPP), a product of the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.

Caption: Putative biosynthetic pathway of this compound.

Signaling Pathway for Herbivore-Induced this compound Production

The production of plant secondary metabolites as a defense mechanism is often triggered by herbivore feeding. This process involves a complex signaling cascade. While the specific signaling pathway for this compound induction is unknown, a general model based on known herbivore-induced defense signaling can be proposed.[8][14][15][16][17][18][19][20][21][22]

Caption: Proposed signaling pathway for herbivore-induced this compound production.